molecular formula C24H23N5O2 B2653133 2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1019153-91-3

2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No. B2653133
M. Wt: 413.481
InChI Key: VETIRBWCOGJHOA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as benzo[f]pyrazolo[1,5-a][1,3]diazepines, have been synthesized using Rh(III)-catalyzed C–H activation/intramolecular condensation of 1-aryl-1H-pyrazol-5-amines with cyclic 2-diazo-1,3-diketones .


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions typical of aromatic compounds and the specific functional groups present. For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been prepared by substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .

Scientific Research Applications

Chemical Synthesis and Molecular Structures

The compound 2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde, and its analogs, have been extensively used in chemical synthesis. For instance, Cuartas et al. (2017) conducted a study where similar pyrazole derivatives were synthesized and their molecular structures analyzed, highlighting the potential of these compounds in the field of organic chemistry and materials science (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Antimicrobial and Antioxidant Activities

Research has been conducted on the antimicrobial and antioxidant properties of pyrazole-based compounds. Abdel-Wahab et al. (2012) synthesized new heterocycles containing the pyrazole moiety, which exhibited significant antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012). Similarly, Ashok et al. (2014) synthesized bipyrazoles with notable antibacterial and antifungal properties, emphasizing the potential of pyrazole derivatives in pharmaceutical applications (Ashok, Ganesh, Ravi, Vijaya Lakshmi, & Ramesh, 2014).

Catalytic Applications in Organic Synthesis

Zolfigol et al. (2013) reported the use of pyrazole compounds in catalyzing organic reactions. They developed a method for preparing pyranopyrazoles using pyrazole derivatives as catalysts, showcasing the versatility of these compounds in synthetic organic chemistry (Zolfigol, Tavasoli, Moosavi-Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Anti-inflammatory and Anti-cancer Activities

Kaping et al. (2016) explored the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anti-inflammatory and anti-cancer activities. Their findings contribute to the potential use of pyrazole-based compounds in medicinal chemistry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Structural Analysis and Vibrational Spectroscopic Studies

Siddekha et al. (2011) performed vibrational spectroscopic studies on pyrazole derivatives, providing insights into the physical and chemical properties of these compounds, crucial for their application in various scientific fields (Siddekha, Nizam, & Pasha, 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-31-20-9-7-18(8-10-20)22-21(17-30)23-24(25-11-12-29(23)26-22)28-15-13-27(14-16-28)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETIRBWCOGJHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde

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